molecular formula C13H17N3O2 B1434678 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1713639-57-6

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1434678
CAS No.: 1713639-57-6
M. Wt: 247.29 g/mol
InChI Key: MTFJTJXQWHGBBS-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring with a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow chemistry techniques to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs.

    Material Science: The compound’s properties can be exploited to create new materials with specific characteristics, such as improved mechanical strength or thermal stability.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound’s derivatives may find applications in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.

    Pyrimidine-Based Compounds: Similar compounds include pyrimidine derivatives used in medicinal chemistry for their therapeutic potential.

Uniqueness

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine and pyrimidine rings with a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(18)10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFJTJXQWHGBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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